Substituent Position Determines Antimicrobial Potency: 6-Bromo vs. 5-Bromo Indole-3-Glyoxylamides
In a library of 32 brominated indole-3-glyoxylamides (IGAs), compounds incorporating the 6-bromoindole motif exhibited distinct biological activity profiles compared to their 5-bromo counterparts. While the 5-bromo-L-serine IGA (43) was the most potent SARS-CoV-2 3CLPro inhibitor (IC₅₀ 1.2 µM), 6-bromoindolyl-3-glyoxyl-D-tyrosine (52) displayed a unique 1:1 complex with α-synuclein, a property not observed with 5-bromo analogs [1]. This demonstrates that the 6-bromo substitution pattern present in the target compound confers different macromolecular recognition properties relative to the 5-bromo isomer class.
| Evidence Dimension | Protein target binding selectivity (SARS-CoV-2 3CLPro inhibition vs. α-synuclein binding) |
|---|---|
| Target Compound Data | 6-Bromoindolyl-3-glyoxyl-D-tyrosine (52): specific 1:1 α-synuclein complex formation |
| Comparator Or Baseline | 5-Bromo-L-serine IGA (43): SARS-CoV-2 3CLPro IC₅₀ = 1.2 µM |
| Quantified Difference | Qualitatively distinct target engagement profiles; 6-bromo IGA uniquely binds α-synuclein, whereas 5-bromo IGA preferentially inhibits 3CLPro |
| Conditions | Recombinant α-synuclein binding assay (mass spectrometry); SARS-CoV-2 3CLPro enzymatic inhibition assay |
Why This Matters
For drug discovery programs targeting α-synuclein aggregation (Parkinson's disease) versus viral proteases, selection of the 6-bromoindole building block over the 5-bromo isomer is substantiated by divergent target engagement data, reducing the risk of pursuing an unproductive SAR path.
- [1] Holland, D. C.; Prebble, D. W.; Calcott, M. J.; Schroder, W. A.; Ferretti, F.; Lock, A.; Avery, V. M.; Kiefel, M. J.; Carroll, A. R. Molecules 2024, 29(15), 3648. (Data for compounds 43 and 52). View Source
